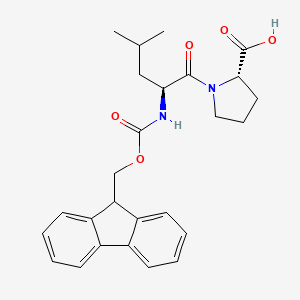

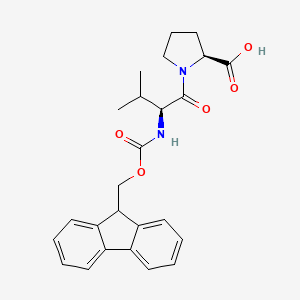

Fmoc-Leu-Pro-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Leu-Pro-OH is a useful research compound. Its molecular formula is C26H30N2O5 and its molecular weight is 450.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

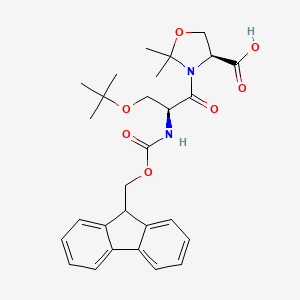

Fmoc-Leu-Pro-OH: wird häufig in der Festphasenpeptidsynthese (SPPS) {svg_1} verwendet. Es dient als Baustein für die Synthese von Peptiden und Proteinen. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses, wodurch die sequentielle Addition von Aminosäuren zur Bildung der gewünschten Peptidkette ermöglicht wird.

Materialwissenschaft

In der Materialwissenschaft kann This compound zur Entwicklung von selbstorganisierenden Materialien {svg_2} beitragen. Seine Fähigkeit, stabile Strukturen durch nicht-kovalente Wechselwirkungen zu bilden, macht es zu einer wertvollen Komponente bei der Herstellung neuartiger Materialien mit spezifischen Eigenschaften.

Biochemie

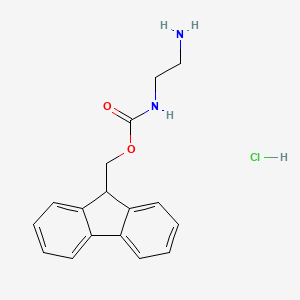

This compound: spielt eine entscheidende Rolle bei der Untersuchung von biochemischen Prozessen {svg_3}. Es wird verwendet, um Peptide zu synthetisieren, die natürliche Proteine nachahmen, und hilft so, Protein-Protein-Wechselwirkungen und Enzymaktivitäten zu verstehen.

Pharmakologie

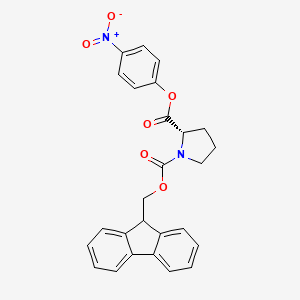

In der Pharmakologie wird This compound verwendet, um Peptide zu erzeugen, die als Medikamente oder Medikamentenkandidaten {svg_4} wirken können. Diese synthetischen Peptide können Hormone, Neurotransmitter oder andere biologisch aktive Verbindungen nachahmen und bieten therapeutisches Potenzial.

Medizinische Chemie

This compound: ist in der medizinischen Chemie für die Synthese von cyclischen Peptiden {svg_5} von Bedeutung. Diese Peptide weisen oft eine erhöhte Stabilität und biologische Aktivität auf, was sie zu vielversprechenden Kandidaten für die Medikamentenentwicklung macht.

Analytische Chemie

In der analytischen Chemie werden Derivate von This compound als Standards und Reagenzien in verschiedenen analytischen Methoden {svg_6} verwendet. Sie helfen bei der Quantifizierung und Charakterisierung von Peptiden und Proteinen in komplexen biologischen Proben.

Wirkmechanismus

Target of Action

Fmoc-Leu-Pro-OH is a compound that primarily targets PPARγ , a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism .

Mode of Action

The compound acts as a ligand for PPARγ , binding to the receptor and inducing insulin sensitization . This interaction results in changes in the transcription of specific genes, leading to improved insulin sensitivity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPARγ signaling pathway . When this compound binds to PPARγ, it modulates the activity of the receptor, leading to changes in the transcription of genes involved in glucose metabolism . This can result in improved insulin sensitivity and glucose homeostasis.

Result of Action

The binding of this compound to PPARγ leads to insulin sensitization . This means that the body’s cells become more responsive to insulin, allowing them to take up glucose more effectively. This can help to lower blood glucose levels and improve the symptoms of conditions like type 2 diabetes.

Biochemische Analyse

Biochemical Properties

Fmoc-Leu-Pro-OH plays a significant role in biochemical reactions, particularly in the synthesis of various oligopeptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the formation of Fmoc carbamate . This compound interacts with enzymes and other biomolecules through aromatic π–π stacking and hydrogen bonding interactions .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins and peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Fmoc group is rapidly removed by base, a process that does not disturb the acid-labile linker between the peptide and the resin . This allows for the sequential addition of amino acids in the synthesis of peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This property, along with its high thermal stability , makes it suitable for use in various experimental conditions.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal allows for the addition of other amino acids in the peptide chain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide synthesis where it contributes to the formation of peptide chains .

Subcellular Localization

The subcellular localization of this compound is primarily at the site of peptide synthesis. The exact compartments or organelles it is directed to can depend on the specific cellular context and the other components of the peptide being synthesized .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITYSLDOLQCIDF-GOTSBHOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)